molecular formula C14H16N2O B1676537 Metyrapol CAS No. 17159-42-1

Metyrapol

Cat. No. B1676537
CAS RN: 17159-42-1
M. Wt: 228.29 g/mol
InChI Key: DDFNHFXLQJLFSX-UHFFFAOYSA-N
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Description

Metyrapol, also known as Metyrapone, is a steroid 11-beta-monooxygenase inhibitor used to test hypothalamic-pituitary ACTH function . It is used as a test of the feedback hypothalamic-pituitary mechanism in the diagnosis of Cushing syndrome . It is a small molecule and is approved for use .


Synthesis Analysis

Metyrapol is a pyridine derivative . It is associated with a rapid onset of action and is effective in reducing cortisol levels and improving clinical and/or biochemical features and cortisol-related comorbidities of Cushing’s syndrome . The efficacy of metyrapol was demonstrated in all aetiologies of the condition .


Molecular Structure Analysis

The molecular formula of Metyrapol is C14H14N2O . It has an average weight of 226.2738 and a monoisotopic mass of 226.11061308 .


Chemical Reactions Analysis

Metyrapol reduces cortisol and corticosterone production by inhibiting the 11-ß-hydroxylation reaction in the adrenal cortex . This removal of the strong inhibitory feedback mechanism exerted by cortisol results in an increase in adrenocorticotropic hormone (ACTH) production by the pituitary .


Physical And Chemical Properties Analysis

Metyrapol is a small molecule . Its chemical formula is C14H14N2O . It has an average weight of 226.2738 and a monoisotopic mass of 226.11061308 .

Scientific Research Applications

1. Effects on Locomotion and Stress

  • Metyrapone, a glucocorticoid synthesis inhibitor, has been shown to significantly decrease horizontal and vertical locomotion in rats. It did not modify performances in a plantar test but blunted stress-induced increases in corticosterone and ACTH, suggesting its potential in exploring stress-related behaviors and locomotion effects (Canini et al., 2009).

2. Impact on Sleep-Wake Patterns

  • Metyrapone alters sleep/wake patterns in rats, inducing an immediate waking effect and decreasing both slow-wave sleep and rapid eye movement sleep. This indicates its relevance in studying the influence of glucocorticoids in sleep and stress research (Drouet et al., 2011).

3. Understanding Endocrine Functions

  • As an inhibitor of 11-β-hydroxylase, metyrapone blocks cortisol synthesis, which is crucial in experimental protocols for removing endogenous cortisol effects temporarily. It helps in diagnosing Cushing's disease and assessing the adrenocorticotropic hormone secretory capacity of pituitary corticotrophs (Young, 2007).

4. Therapeutic Role in Depression

  • Metyrapone has shown potential in improving endothelial dysfunction in patients with treated depression, suggesting a link between cortisol and endothelial dysfunction seen in depression (Broadley et al., 2006).

5. Treatment in Cushing’s Syndrome

  • Metyrapone is effective as a rapid-onset, long-term treatment in Cushing’s syndrome, achieving urinary-free cortisol normalization in a significant proportion of patients. It presents as a safe medical treatment option in this context (Ceccato et al., 2018).

6. Role in Neuroprotection and Metabolism

  • Metyrapone's impact on energy metabolism, congruent with its neuroprotective effect, was observed in rats. It induced slight hypothermia correlated with increased blood glucose, and altered metabolite levels in the hippocampus, without affecting corticosterone levels (Drouet et al., 2012).

7. Interaction with Drug Oxidations

  • Metyrapone affects liver microsomal drug-oxidizing enzyme systems, impacting the metabolism of various drugs. It exhibits both stimulatory and inhibitory effects on mixed-function oxidation reactions catalyzed by hepatic microsomes, indicating its significance in pharmacokinetic research (Leibman, 1969).

properties

IUPAC Name

2-methyl-1,2-dipyridin-3-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11/h3-10,13,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFNHFXLQJLFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CC=C1)C(C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938007
Record name 2-Methyl-1,2-di(pyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metyrapol

CAS RN

17159-42-1
Record name Metyrapol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1,2-di(pyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
241
Citations
E Maser, W Legrum - Naunyn-Schmiedeberg's archives of pharmacology, 1985 - Springer
… The ~4CO2 exhalation curves after metyrapol correspond to the curves after … to metyrapol. It can be concluded that not only metyrapone itself but also its reductive metabolite metyrapol …
Number of citations: 15 link.springer.com
NM Cassiano, QB Cass, ALG Degani… - Chirality: The …, 2002 - Wiley Online Library
The development and validation of a direct injection high‐performance liquid chromatographic (HPLC) method, with column switching, for the determination of metyrapol enantiomers …
Number of citations: 39 onlinelibrary.wiley.com
JI Usansky, LA Damani - … of Chromatography B: Biomedical Sciences and …, 1991 - Elsevier
… and metyrapol [ 11,121: plasma samples were extracted with dichloromethane, then intact drug and metyrapol … also been used to separate metyrapol from metyrapone. Quantitation was …
Number of citations: 5 www.sciencedirect.com
S Nagamine, E Horisaka, Y Fukuyama… - Biological and …, 1997 - jstage.jst.go.jp
… metyrapol, (—)-metyrapol or (+)-metyrapol was analyzed in rat adrenal homogenates. Metyrapol … -hydroxylase and each enantiomer of metyrapol showed similar inhibitory activity on the …
Number of citations: 21 www.jstage.jst.go.jp
LA Damani, PA Crooks… - Biomedical Mass …, 1981 - Wiley Online Library
… and metyrapol revealed that the technique readily differentiates between the mono‐N‐oxides of metyrapol… borohydride, to yield the correspoding metyrapol‐N‐oxides. Chromatographic …
Number of citations: 18 onlinelibrary.wiley.com
M Satre, PV Vignais - Biochemistry, 1974 - ACS Publications
… [3H]metyrapol to adrenal cortex mitochondria and the interactions between [3H]metyrapol and … -450 contained in the membrane binds metyrapol or deoxycorticosterone. Complementary …
Number of citations: 38 pubs.acs.org
JA Chiarotto, IW Wainer - … of Chromatography B: Biomedical Sciences and …, 1995 - Elsevier
A coupled achiral-chiral liquid chromatographic assay has been developed to determine the concentrations of metyrapone and the enantiomers of its chiral metabolite metyrapol in …
Number of citations: 27 www.sciencedirect.com
ML Berger, F Hammerschmidt, R Qian… - Molecular …, 2013 - ACS Publications
Metyrapone, metyrapol, and etomidate are competitive inhibitors of 11-deoxycorticosterone hydroxylation by 11β-hydroxylase. [ 3 H]Metyrapol and 4-[ 131 I]iodometomidate bind with …
Number of citations: 13 pubs.acs.org
JI Usansky, LA Damani - Drug metabolism and disposition, 1992 - ASPET
… conclusively identified as the isomeric metyrapol N-oxides by a … metyrapol and the two metyrapone mono-N-oxides accounted for 4 and 10% of the dose, respectively. The two metyrapol …
Number of citations: 14 dmd.aspetjournals.org
NJ Hotham, KF Ilett, LP Hackett… - Journal of Human …, 2009 - journals.sagepub.com
… its principal active rac-metyrapol metabolites, (–)-metyrapol and (+)-metyrapol.After a single 750-mg dose, plasma concentrations of racmetyrapol have been demonstrated to be around …
Number of citations: 6 journals.sagepub.com

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